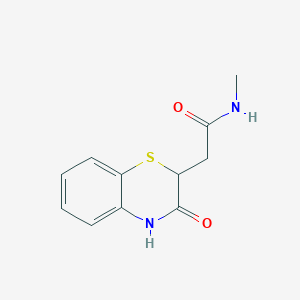

N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-12-10(14)6-9-11(15)13-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCDAYCZTFRGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Benzothiazine Esters

A patented method for analogous compounds involves reacting 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid esters with methylamine under reflux in xylene. For the target compound, methylamine replaces 2-aminopyridine, and the reaction is catalyzed by EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) to form the acetamide bond. Typical conditions include:

N-Methylation of Acetamide Precursors

Alternative routes first introduce the acetamide group followed by N-methylation. For example, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is treated with methyl iodide in the presence of NaH as a base. The reaction proceeds via SN2 mechanism, achieving >70% yield under anhydrous THF at 0°C to room temperature.

Purification :

Crude products are purified via vacuum distillation, as demonstrated in N-methylacetamide synthesis. Fractionation at 100–110°C under 0.096 MPa removes residual acetic acid and water, yielding >99% purity.

Integrated Synthesis Pathways

One-Pot Alkylation-Amidation

A streamlined approach combines benzothiazine ring formation with side-chain functionalization. Starting from saccharin derivatives, sodium methoxide-induced rearrangement produces 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester. Subsequent treatment with methylamine and EEDQ in dichloromethane at 25°C affords the acetamide directly.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Rearrangement | NaOMe, MeOH, 60°C, 4h | 85 |

| Amidation | EEDQ, CH₂Cl₂, 24h | 62 |

Structural Characterization and Validation

Single-crystal X-ray diffraction confirms the envelope conformation of the thiazine ring and hydrogen-bonding network. For N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, key crystallographic parameters include:

-

Dihedral Angles : 17.47° between aromatic and thiazine rings

-

Hydrogen Bonds : N–H···O=C interactions forming a 3D network

¹H NMR (400 MHz, DMSO-d6): δ 2.85 (s, 3H, N–CH3), 3.12–3.18 (m, 2H, CH2), 6.92–7.45 (m, 4H, Ar–H), 8.21 (s, 1H, NH).

Challenges and Optimization

-

Side Reactions : Over-alkylation at the thiazine nitrogen can occur if methyl iodide is used in excess. Controlled addition at 0°C mitigates this.

-

Acid Sensitivity : The 3-oxo group promotes hydrolysis under acidic conditions. Neutral workup (pH 7–8) is critical.

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve amidation yields but complicate purification .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Alkyl halides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Alkylated derivatives.

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory Activity

Research indicates that derivatives of benzothiazine compounds, including N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, exhibit notable anti-inflammatory properties. For instance, certain benzothiazine dioxides have been shown to be more potent than established anti-inflammatory drugs like phenylbutazone and indomethacin in carrageenin-induced rat foot edema tests . These findings suggest potential therapeutic applications in treating inflammatory diseases.

Antidepressant Effects

Studies on similar benzothiazine derivatives indicate stimulant and antidepressant activities. The presence of a keto group in the thiazine structure is linked to these effects, which may provide a pathway for developing new antidepressant medications .

Antimicrobial Activity

The compound's structure allows for potential antimicrobial applications. The thiazine ring system has been associated with various biological activities, including antimicrobial effects against certain pathogens. This opens avenues for developing new antibiotics or antifungal agents .

Synthesis and Structural Characterization

The synthesis of N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. For example, the synthesis can begin with the formation of 3,4-dihydrobenzothiazine derivatives through cyclization reactions involving appropriate amines and isocyanates .

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Isocyanate + Amine | Formation of benzothiazine ring |

| 2 | Acetylation | Acetic anhydride | Introduction of acetyl group |

| 3 | Methylation | Methyl iodide | Formation of N-methyl derivative |

Case Studies and Experimental Findings

Case Study: Anti-inflammatory Testing

In a study evaluating the anti-inflammatory properties of various benzothiazine derivatives, N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide demonstrated significant activity comparable to established anti-inflammatory agents. The study highlighted its potential as a candidate for further development in clinical settings .

Case Study: Structural Analysis

Crystal structure analysis has revealed that the compound exhibits hydrogen bonding interactions that influence its stability and reactivity. The conformation of the thiazine ring plays a crucial role in its biological activity and pharmacokinetics .

Mechanism of Action

The mechanism of action of N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.

Comparison with Similar Compounds

Core Structural Features

The benzothiazine core (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) is conserved across analogs, but substituents on the acetamide nitrogen and phenyl ring vary significantly, influencing physicochemical and biological properties.

Substituent Effects on Pharmacological Activity

- Antifungal Activity: 3D-QSAR studies () highlight that bulky substituents (e.g., trifluoromethyl, ethoxyphenyl) at the para/meta positions of the aryl ring enhance antifungal activity due to steric and electronic interactions with target enzymes .

Hydrogen Bonding and Solubility :

- Hydroxyl-substituted analogs () exhibit improved solubility and metal-chelating capabilities via the hydroxamic acid group, making them suitable for applications in metalloenzyme inhibition .

- The methyl group in the target compound may reduce polarity, affecting bioavailability and membrane permeability compared to polar derivatives.

Pharmacological Potential

Antidepressant/Stimulant Activity :

Benzothiazines with 3-oxo groups (e.g., methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate) are reported to exhibit stimulant and antidepressant effects . The target compound’s conserved 3-oxo group suggests possible neuroactivity, though direct evidence is lacking.Autoimmune Disease Modulation :

Derivatives like N-{[2-(piperidin-1-yl)phenyl]methyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide () act as ROR-gamma modulators, indicating the benzothiazine-acetamide scaffold’s versatility in targeting nuclear receptors .

Biological Activity

N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS Number: 2886424) is a compound belonging to the benzothiazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHNOS

Molecular Weight : 224.29 g/mol

IUPAC Name : N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

InChI Key : UFSVRHNRNVVBJR-UHFFFAOYSA-N

SMILES : CC(=O)N(C)C1=CC2=C(SC(=O)N2)C=C1

The compound features a thiazine ring structure that is critical for its biological activity.

Biological Activity Overview

N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits a range of biological activities including:

- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial properties against various strains of bacteria. Studies indicate that the thiazine moiety plays a crucial role in this activity by disrupting bacterial cell wall synthesis .

- Antitumor Potential : The compound has been evaluated for its anticancer properties. Research suggests that derivatives of benzothiazines can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptosis-related proteins .

- Stimulant and Antidepressant Effects : Certain benzothiazine derivatives have demonstrated stimulant and antidepressant activities in animal models. This effect is believed to be mediated by the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

The biological activity of N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : It is hypothesized that the compound interacts with various receptors in the central nervous system, influencing mood and behavior.

Case Study 1: Antibacterial Efficacy

A study published in Pharmaceutical Research evaluated the antibacterial efficacy of several benzothiazine derivatives including N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting potent antibacterial properties .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Data Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?

The synthesis typically involves condensation reactions of intermediates like 2-[(2-aminophenyl)disulfanyl]aniline with acetylenedicarboxylates in refluxing solvents (e.g., dioxane). Subsequent functionalization steps, such as hydrazide formation via refluxing with hydrazine, yield derivatives like acetohydrazide analogs. Purification is achieved through slow evaporation or recrystallization from alcohols . For the N-methyl variant, alkylation of the acetamide nitrogen using methylating agents (e.g., methyl iodide) under basic conditions is a critical step, requiring optimization of reaction time and temperature to avoid over-alkylation.

Q. How is the crystal structure of this compound characterized, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers (e.g., Bruker Kappa APEXII CCD) with MoKα radiation (λ = 0.71073 Å). Structure solution employs direct methods (SHELXS-97), followed by refinement via SHELXL-97, which iteratively adjusts atomic coordinates and displacement parameters. Key metrics include R-factors (e.g., R1 < 0.05) and goodness-of-fit (S > 1.0). Hydrogen bonding and torsion angles are analyzed using Mercury or OLEX2 .

Q. What biological activities are associated with benzothiazin derivatives, and how are these evaluated?

Derivatives exhibit antifungal, antibacterial, and anticancer properties. Antifungal activity is assessed via microbroth dilution assays against strains like Candida albicans, with MIC values reported. For anticancer evaluation, compounds are tested in cell proliferation assays (e.g., MTT) against human cancer lines (e.g., MCF-7). Mechanistic studies may include topoisomerase inhibition assays, as seen in benzoxazine analogs .

Advanced Research Questions

Q. How are discrepancies in crystallographic data resolved during refinement of benzothiazin derivatives?

Discrepancies often arise from disorder in flexible moieties (e.g., thiazine rings) or hydrogen atom placement. Strategies include:

- Applying restraints to bond lengths/angles (e.g., DFIX in SHELXL).

- Using difference Fourier maps to locate missing H atoms (e.g., N–H groups).

- Validating thermal parameters (Ueq) to identify over- or under-refined atoms. Flack parameter analysis (for chiral centers) and validation tools (e.g., CheckCIF) ensure data integrity .

Q. What challenges arise in optimizing enantioselective synthesis, and how are they addressed?

Enantioselectivity is hindered by racemization during cyclization steps. Solutions include:

Q. How does the puckering conformation of the thiazine ring influence bioactivity?

Puckering (e.g., half-chair vs. boat conformations) alters molecular planarity and hydrogen-bonding capacity. Cremer-Pople coordinates quantify puckering amplitude (q) and phase angle (φ), correlating with binding affinity to targets like HCV polymerase. For example, a flattened ring enhances π-stacking with aromatic residues in enzyme active sites, while puckered forms may improve membrane permeability .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC or LC-MS to isolate intermediates. Use high-purity solvents to avoid side reactions .

- Crystallography : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Employ twin refinement (e.g., BASF in SHELXL) for twinned crystals .

- Bioactivity Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results with triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.